molecular formula C11H16ClN B13490515 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

Cat. No.: B13490515
M. Wt: 197.70 g/mol
InChI Key: VGSVXNUKUZEYAY-UHFFFAOYSA-N
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Description

1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a methyl group and a methanamine group attached to the indene structure

Preparation Methods

The synthesis of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene.

    Functional Group Introduction: The methanamine group is introduced through a series of reactions, often involving the use of reagents such as formaldehyde and ammonia.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.

Scientific Research Applications

1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.

    1-(2,3-Dihydro-1H-inden-5-yl)methanamine: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a ketone group instead of a methanamine group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a compound with a unique structural configuration, featuring a dihydroindene moiety and a methanamine functional group. This structure suggests potential biological activities that merit detailed investigation. The compound's molecular formula is C11H16ClN, with a molecular weight of approximately 197.70 g/mol.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as indenes, characterized by a bicyclic structure that includes a benzene ring fused to a cyclopentene ring. The presence of the methyl group at the 7th position and the methanamine group at the 5th position enhances its lipophilicity and solubility, which are critical factors influencing its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications, particularly in medicinal chemistry. The compound's structural features may allow it to interact with various biological targets, influencing pathways related to cancer, neuroprotection, and antimicrobial effects.

Potential Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties. For example, derivatives of dihydroindene have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The mechanism may involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Related compounds have been noted for their neuroprotective properties, indicating that this compound may also influence neurodegenerative pathways .
  • Antimicrobial Activity : The potential for antibacterial and antifungal activities has been explored in similar compounds, suggesting that this compound might exhibit similar effects .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

Study Focus Findings Reference
Anticancer ActivityExhibits cytotoxicity against MDA-MB-231 and HepG2 cells; induces apoptosis and cell cycle arrest
Neuroprotective EffectsSimilar compounds show potential in protecting neuronal cells from damage
Antimicrobial ActivityRelated indene derivatives demonstrate significant inhibition zones against various pathogens

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various indene derivatives on cancer cell lines. Compounds structurally related to this compound showed IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells, indicating substantial growth inhibition .
  • Neuroprotection Study : Research on neuroprotective agents indicated that compounds with similar structures could inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures, suggesting a pathway through which this compound might exert protective effects in neurodegenerative diseases .

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes due to the presence of its amine group. This interaction can modulate various biochemical pathways that lead to its observed pharmacological effects.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-5-9(7-12)6-10-3-2-4-11(8)10;/h5-6H,2-4,7,12H2,1H3;1H

InChI Key

VGSVXNUKUZEYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2)CN.Cl

Origin of Product

United States

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